molecular formula C13H15F3N2O5S B2507033 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide CAS No. 2320209-12-7

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide

Cat. No.: B2507033
CAS No.: 2320209-12-7
M. Wt: 368.33
InChI Key: QTKYRMKYMKWHDP-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a methoxy group, a trifluoroethoxy group, and an azetidinyl sulfonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoroethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate
  • 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzene

Uniqueness

Compared to similar compounds, 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide exhibits unique properties due to the presence of the benzamide core, which enhances its stability and reactivity. The trifluoroethoxy group also imparts distinct electronic and steric effects, making it a valuable compound in various applications .

Properties

IUPAC Name

2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKYRMKYMKWHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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